
1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a benzyl group and a benzyloxycyclobutoxy moiety, making it an interesting subject for chemical research.
准备方法
The synthesis of 1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyridinium core: This can be achieved through the quaternization of pyridine with benzyl bromide.
Introduction of the cyclobutoxy group: This step involves the reaction of the pyridinium salt with a cyclobutyl derivative, such as cyclobutanol, under specific conditions to form the cyclobutoxy group.
Benzyloxy substitution: The final step involves the substitution of a benzyloxy group onto the cyclobutyl ring, which can be achieved using benzyl alcohol in the presence of a suitable catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-4-(cyclobutoxy)pyridin-1-ium bromide: Lacks the benzyloxy group, which may affect its reactivity and applications.
1-Benzyl-4-(benzyloxy)pyridin-1-ium bromide:
1-Benzyl-4-(methoxy)pyridin-1-ium bromide: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C23H24BrNO2 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC 名称 |
1-benzyl-4-(3-phenylmethoxycyclobutyl)oxypyridin-1-ium;bromide |
InChI |
InChI=1S/C23H24NO2.BrH/c1-3-7-19(8-4-1)17-24-13-11-21(12-14-24)26-23-15-22(16-23)25-18-20-9-5-2-6-10-20;/h1-14,22-23H,15-18H2;1H/q+1;/p-1 |
InChI 键 |
IZSWSJOQIFTWFG-UHFFFAOYSA-M |
规范 SMILES |
C1C(CC1OC2=CC=[N+](C=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
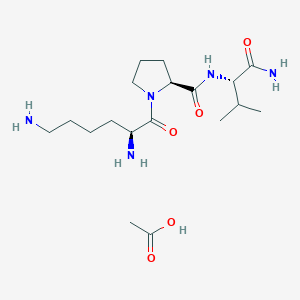

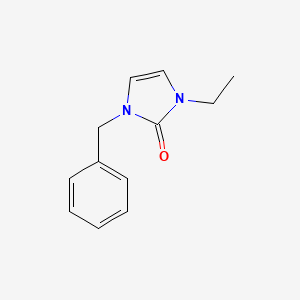


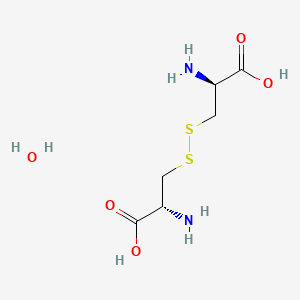

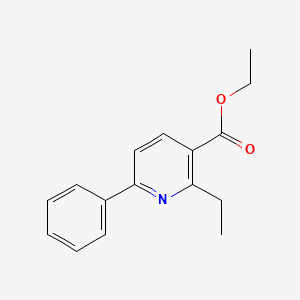
![(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12831569.png)
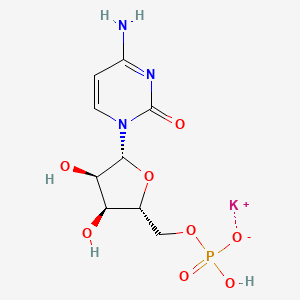
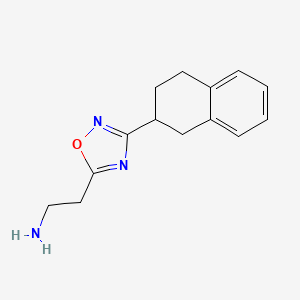
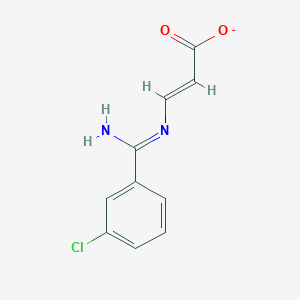
![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)
